(R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Ensure stereochemical fidelity with (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 173774-48-6). The racemate (CAS 181955-79-3) introduces a 50% inactive isomer burden requiring costly chiral resolution; the (S)-enantiomer (CAS 788799-69-9) yields opposite stereochemistry. Dual BOC protection enables orthogonal sequential deprotection impossible with mono-BOC analogs. Critical for β-turn peptidomimetics, asymmetric chiral ligands, and PROTAC linkers demanding defined ternary complex geometry. High enantiomeric purity (≥97% ee) eliminates confounding variables in SAR campaigns. When stereochemistry defines bioactivity, substitution is not an option.

Molecular Formula C15H26N2O6
Molecular Weight 330.38 g/mol
CAS No. 173774-48-6
Cat. No. B065492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid
CAS173774-48-6
Molecular FormulaC15H26N2O6
Molecular Weight330.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/t10-/m1/s1
InChIKeyIIZGWFQKLVCLLA-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic Acid (CAS 173774-48-6): A Chiral BOC-Protected Piperazine Building Block for Peptide Synthesis and Drug Discovery


(R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 173774-48-6) is a chiral, orthogonally protected piperazine-2-carboxylic acid derivative. It features a central piperazine ring with a carboxylic acid at the 2-position and tert-butoxycarbonyl (BOC) protecting groups on both nitrogen atoms, enabling selective deprotection strategies in complex molecule construction . The (R)-enantiomer is a key intermediate in the synthesis of constrained peptidomimetics, chiral ligands, and bioactive scaffolds, where its defined stereochemistry and dual protection are critical for controlling molecular geometry and reaction sequence .

Why Procurement of (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic Acid Cannot Be Satisfied by Simple Class Substitution


While numerous piperazine-2-carboxylic acid derivatives are commercially available, simple substitution with a racemate, a mono-BOC analog, or the (S)-enantiomer will introduce significant and quantifiable failure points in stereochemically sensitive syntheses. The (R)-enantiomer offers a specific chiral handle for asymmetric induction, and the dual BOC protection provides orthogonal deprotection capabilities absent in mono-protected species. Substituting with the racemate (CAS 181955-79-3) results in a 50% loss of active stereoisomer, necessitating costly and often inefficient chiral resolution downstream. Using the (S)-enantiomer (CAS 788799-69-9) will yield the opposite stereochemical outcome, potentially leading to inactive or off-target compounds. The following evidence details the measurable, procurement-relevant advantages of the specified (R)-1,4-Bis-BOC-piperazine-2-carboxylic acid over these alternatives.

Quantitative Differentiation Evidence for (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic Acid


Enantiomeric Purity: Guaranteed >97% ee vs. Racemic and (S)-Enantiomer Alternatives

The (R)-enantiomer is supplied with a validated enantiomeric purity of ≥97% , with optimized protocols achieving >99% ee . In contrast, the racemic mixture (CAS 181955-79-3) provides only 50% of the active (R)-stereoisomer. Procuring the (S)-enantiomer (CAS 788799-69-9) provides the opposite configuration, which would require re-optimization of any asymmetric process and lead to the opposite stereochemical outcome. This high stereochemical integrity is essential for applications where chiral purity directly correlates with biological activity or catalytic performance.

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Orthogonal Protection: Dual BOC Enables Stepwise Deprotection vs. Mono-BOC Derivatives

This compound contains two BOC protecting groups on the piperazine nitrogen atoms . This dual protection is distinct from mono-BOC piperazine-2-carboxylic acid derivatives (e.g., (R)-4-Boc-piperazine-2-carboxylic acid, CAS 150323-35-6), which have only one protected nitrogen and one free amine. The presence of two BOC groups allows for orthogonal deprotection strategies: both can be removed simultaneously under acidic conditions, or one can be selectively removed under controlled conditions if other protecting groups (e.g., Fmoc) are introduced, enabling precise, stepwise functionalization of the piperazine ring [1]. This is a critical advantage in the synthesis of complex, asymmetric scaffolds.

Peptide Synthesis Combinatorial Chemistry Protecting Group Strategy

Synthetic Efficiency: High-Yield Synthesis (Up to 99%) vs. Unprotected Analogues

The synthesis of the target compound from 4-Boc-2-piperazinecarboxylic acid can be achieved with a reported yield of approximately 99% . This high efficiency is attributed to the use of a stable, protected precursor. In contrast, the synthesis and manipulation of unprotected piperazine-2-carboxylic acid is often lower-yielding due to side reactions with the free amine, which can undergo undesired nucleophilic additions or oxidations. Furthermore, an alternative synthesis using di-tert-butyl dicarbonate (Boc2O) is reported with a yield of 82% , highlighting the advantage of using a pre-formed Boc-protected starting material.

Process Chemistry Yield Optimization Protecting Group Chemistry

Stability and Storage: Defined Cold-Chain Requirement vs. Ambient-Stable Alternatives

The compound requires storage at 2-8°C in a sealed, dry container to maintain its integrity . This is a stricter requirement compared to some simpler, unprotected piperazine derivatives that may be stable at room temperature. This specific storage condition is a direct consequence of the two acid-labile BOC protecting groups, which are prone to premature cleavage by moisture and trace acids. Conversely, the (S)-enantiomer is also specified for storage at 2-8°C , indicating this is a class-level requirement for the di-BOC species. The defined storage condition ensures that the dual protection remains intact until the point of use, a critical quality attribute for complex synthesis.

Chemical Stability Storage Optimization Quality Control

Analytical Purity: Verified 97-98% Chemical Purity by HPLC vs. Lower-Grade Alternatives

The commercial specification for this compound is consistently high, with major suppliers listing a purity of ≥97% or ≥98% as determined by HPLC. This is a critical specification for a building block used in multi-step synthesis, as impurities can propagate and significantly reduce the yield and purity of the final product. While the racemic mixture (CAS 181955-79-3) is also available at 97% purity [1], the combination of high chemical and enantiomeric purity in the (R)-enantiomer is a key differentiator. Lower-grade or research-grade materials may not meet this specification, leading to increased purification burdens.

Analytical Chemistry Quality Assurance HPLC Purity

Key Application Scenarios for (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic Acid


Chiral Constrained Scaffold for Peptide and Peptidomimetic Synthesis

The compound serves as a key chiral building block for constructing conformationally constrained peptide mimetics, particularly β-turn mimetics. Its (R)-stereochemistry at the 2-position dictates the overall 3D structure of the resulting peptidomimetic, which is critical for binding to biological targets. The dual BOC protection allows for the sequential introduction of amino acid side chains or other functional groups onto the piperazine ring, as demonstrated in solid-phase syntheses of diverse diketopiperazine libraries . The high enantiomeric purity (>97% ee) ensures the final peptidomimetic is produced as a single, defined stereoisomer, which is essential for reproducible biological activity.

Precursor to Chiral Ligands for Asymmetric Catalysis

The (R)-configuration of the piperazine ring provides a chiral environment that can be exploited in the design of asymmetric catalysts. The carboxylic acid and protected amines are versatile handles for attaching metal-coordinating groups or other catalytic moieties. The resulting chiral ligands can be used in enantioselective reactions, where the ligand's chirality is transferred to the product. The high stereochemical purity of the starting material is paramount for achieving high enantiomeric excess in the catalytic reaction .

Orthogonally Protected Intermediate for PROTAC Linker Design

In the development of Proteolysis Targeting Chimeras (PROTACs), piperazine-containing linkers are frequently employed to modulate rigidity and solubility [1]. The target compound, with its dual BOC protection, can be deprotected and functionalized in a stepwise manner to create asymmetric linkers with precise control over the attachment points for the E3 ligase ligand and the target protein binder. The defined (R)-stereochemistry can also be used to influence the conformation of the ternary complex, potentially affecting the efficiency of target ubiquitination and degradation.

High-Purity Starting Material for Medicinal Chemistry SAR Studies

In structure-activity relationship (SAR) campaigns, the compound's high chemical (≥97%) and enantiomeric (≥97% ee) purity is non-negotiable [REFS-1, REFS-3]. Medicinal chemists require a reliable, well-characterized starting material to ensure that any observed changes in biological activity are due to intentional structural modifications and not to impurities or the presence of the wrong enantiomer. Using a lower-purity or racemic material introduces significant variability and can confound SAR analysis, leading to false conclusions and wasted resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.